molecular formula C23H23FN2O2 B11310620 2-(2,3-dimethylphenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)propanamide

2-(2,3-dimethylphenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)propanamide

Cat. No.: B11310620
M. Wt: 378.4 g/mol
InChI Key: ASFPBFMPTHBNJH-UHFFFAOYSA-N
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Description

2-(2,3-DIMETHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group, a fluorophenyl group, and a pyridinyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DIMETHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE typically involves the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2,3-dimethylphenol with an appropriate halogenating agent, such as thionyl chloride, to form 2,3-dimethylphenyl chloride.

    Nucleophilic Substitution: The phenyl chloride intermediate undergoes nucleophilic substitution with 3-fluorobenzylamine to form the corresponding amine.

    Amide Formation: The final step involves the reaction of the amine intermediate with 2-pyridinecarboxylic acid chloride under basic conditions to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-DIMETHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy or pyridinyl derivatives.

Scientific Research Applications

2-(2,3-DIMETHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or photonic properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(2,3-DIMETHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl and pyridinyl groups enhances its binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-DIMETHYLPHENOXY)-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE
  • 2-(2,3-DIMETHYLPHENOXY)-N-[(3-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE
  • 2-(2,3-DIMETHYLPHENOXY)-N-[(3-BROMOPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE

Uniqueness

The uniqueness of 2-(2,3-DIMETHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE lies in the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, while the pyridinyl group contributes to its binding affinity to biological targets.

Properties

Molecular Formula

C23H23FN2O2

Molecular Weight

378.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C23H23FN2O2/c1-16-8-6-11-21(17(16)2)28-18(3)23(27)26(22-12-4-5-13-25-22)15-19-9-7-10-20(24)14-19/h4-14,18H,15H2,1-3H3

InChI Key

ASFPBFMPTHBNJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3)C

Origin of Product

United States

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